3-(2-Bromophenyl)propan-1-amine hydrochloride
Description
3-(2-Bromophenyl)propan-1-amine hydrochloride is a halogenated arylalkylamine derivative with the molecular formula C₉H₁₃BrClN and a molecular weight of 250.57 g/mol . Structurally, it consists of a propane chain with a primary amine group (-NH₂) at position 1 and a 2-bromophenyl substituent at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents like methanol or DMSO .
Properties
IUPAC Name |
3-(2-bromophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORQCMNCIKJWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)propan-1-amine hydrochloride typically involves the nucleophilic substitution of a brominated phenyl compound with a propan-1-amine derivative. One common method is the reaction of 2-bromobenzyl chloride with propan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
3-(2-Bromophenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(2-bromophenyl)propan-1-amine hydrochloride, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights
Substituent Effects on Bioactivity: The 2-bromophenyl group in the target compound may enhance lipophilicity compared to 2-chlorophenoxy or phenylsulfonyl analogs, influencing blood-brain barrier penetration . Duloxetine hydrochloride demonstrates how bulky substituents (naphthyloxy, thiophene) confer selectivity for neurotransmitter reuptake inhibition .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution or coupling reactions, similar to 3-(phenylsulfonyl)propan-1-amine hydrochloride (HBTU-mediated amidation) . In contrast, 3-(2,4-dimethylphenoxy)propan-1-amine hydrochloride is prepared via aromatic substitution, highlighting the role of phenol reactivity .
Physicochemical Properties: Solubility: The hydrochloride salt improves aqueous solubility, critical for bioavailability. For example, 3-(2-chlorophenoxy)propan-1-amine hydrochloride is stored at 2–8°C to maintain stability . Molecular Weight: Halogenated analogs (e.g., bromo, chloro) exhibit higher molecular weights compared to non-halogenated derivatives, impacting pharmacokinetics .
Biological Activity
3-(2-Bromophenyl)propan-1-amine hydrochloride, also known by its CAS number 1781933-54-7, is an organic compound that has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer properties.
The compound features a bromophenyl group attached to a propan-1-amine backbone, which influences its reactivity and interaction with biological targets. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231.
- Mechanism of Action : The compound appears to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is primarily achieved through interactions at the colchicine-binding site on tubulin, inhibiting polymerization.
Antiproliferative Effects
A study conducted on the antiproliferative effects of this compound indicated significant activity against breast cancer cell lines. The IC50 values were found to be in the range of 10–33 nM, comparable to established chemotherapeutic agents. Table 1 summarizes the IC50 values for various compounds tested alongside this compound:
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| 3-(2-Bromophenyl)propan-1-amine | MCF-7 | 23 |
| CA-4 | MCF-7 | 3.9 |
| Control | Normal Cells | >100 |
In vitro studies revealed that treatment with this compound resulted in:
- Cell Cycle Arrest : Flow cytometry analysis indicated G2/M phase arrest.
- Apoptosis Induction : Confocal microscopy showed morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its hydrochloride form. Studies indicate that the compound is rapidly absorbed and has a moderate half-life, allowing for effective dosing regimens in potential therapeutic applications.
Comparison with Related Compounds
When compared to similar compounds such as 3-chloroaniline and other brominated derivatives, this compound demonstrates enhanced biological activity. The presence of the bromine substituent is crucial for its interaction with biological targets.
Table 2: Comparison of Biological Activities
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| 3-(2-Bromophenyl)propan-1-amine | Anticancer | Strong cytotoxicity, tubulin destabilization |
| 3-Chloroaniline | Antimicrobial | Weaker anticancer properties |
| 5-Bromoaniline | Moderate Anticancer | Less effective than bromophenyl derivative |
Q & A
Q. What are the optimal synthetic routes for 3-(2-Bromophenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-(2-bromophenyl)propanal using ammonium acetate and sodium cyanoborohydride under acidic conditions. Temperature (40–60°C), solvent polarity (e.g., methanol or ethanol), and pH (4–6) critically influence yield. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via recrystallization (using ethanol/ethyl acetate mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations) to confirm aromatic proton environments and amine proton shifts.
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion peaks (expected [M+H] at m/z 246/248 for bromine isotopes).
- Elemental analysis : Validate stoichiometry (CHBrClN).
- HPLC : Purity assessment using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.
- Storage : Store in airtight containers at room temperature, protected from light and moisture.
- Hazard mitigation : Neutralize spills with sodium bicarbonate and adsorb with vermiculite. Dispose via certified hazardous waste protocols. Refer to SDS for specific hazard codes (e.g., H315, H319) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Perform docking studies using serotonin receptor (e.g., 5-HT) crystal structures (PDB IDs: 5X6N, 6WGT) to predict binding affinity.
- QSAR modeling : Correlate substituent effects (e.g., halogen position, chain length) with activity using descriptors like logP, polar surface area, and Hammett constants.
- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., explicit solvent models, 310 K) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies.
- Orthogonal validation : Confirm results using alternate methods (e.g., radioligand binding vs. cAMP assays for GPCR activity) .
Q. How can reaction engineering principles improve scalability of synthesis?
- Methodological Answer :
- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce byproducts.
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., residence time, catalyst loading).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. What are the challenges in studying metabolic stability, and how can they be addressed?
- Methodological Answer :
- In vitro models : Use hepatocyte suspensions or microsomal assays (CYP450 enzymes) with LC-MS/MS quantification.
- Isotope labeling : Synthesize - or -labeled analogs to track metabolic pathways.
- Data interpretation : Normalize results to reference compounds (e.g., verapamil for CYP3A4 activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
